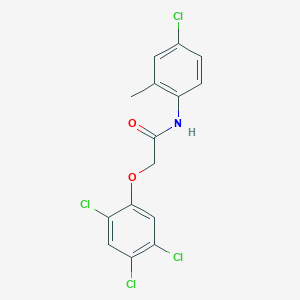
N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as chlorsulfuron, is a herbicide that is widely used in agriculture to control broadleaf weeds. Chlorsulfuron was first developed in the 1970s and has since become one of the most popular herbicides in the world due to its effectiveness and low toxicity.
Mecanismo De Acción
Chlorsulfuron works by inhibiting the activity of acetolactate synthase, which is an enzyme that is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant cannot grow and eventually dies. Chlorsulfuron is highly selective and only affects broadleaf weeds, leaving grasses and other plants unharmed.
Biochemical and Physiological Effects:
Chlorsulfuron has been shown to have a number of biochemical and physiological effects on plants. These effects include the inhibition of photosynthesis, the disruption of cell membrane function, and the induction of oxidative stress. Chlorsulfuron has also been shown to affect the growth and development of plants by altering the expression of genes involved in cell division and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorsulfuron is a widely used herbicide in laboratory experiments due to its effectiveness and low toxicity. However, there are some limitations to its use. For example, N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden is only effective against broadleaf weeds and does not affect grasses or other plants. Additionally, N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden can be expensive to produce and may not be cost-effective for some experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the long-term effects of N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden on the environment, including its effects on soil health and the microbial community. Finally, there is a need for more research on the mechanisms of action of N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden and how it affects different plant species.
Aplicaciones Científicas De Investigación
Chlorsulfuron has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamiden is effective in controlling a wide range of broadleaf weeds, including thistles, dandelions, and clover. Chlorsulfuron works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the production of branched-chain amino acids in plants.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8-4-9(16)2-3-13(8)20-15(21)7-22-14-6-11(18)10(17)5-12(14)19/h2-6H,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDTXKFMOAZNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)
![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)


![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)

